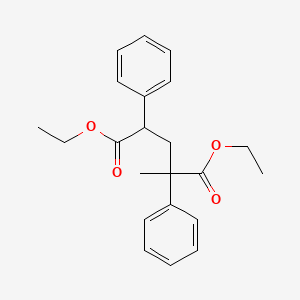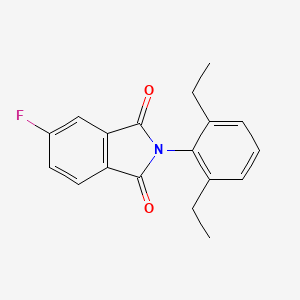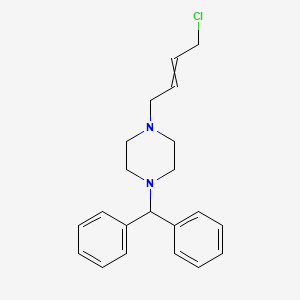![molecular formula C8H20N4O2 B14311651 Glycine, N-[2-[bis(2-aminoethyl)amino]ethyl]- CAS No. 112013-58-8](/img/structure/B14311651.png)
Glycine, N-[2-[bis(2-aminoethyl)amino]ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-[2-[bis(2-aminoethyl)amino]ethyl]-: is a derivative of glycine, an amino acid that plays a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-[2-[bis(2-aminoethyl)amino]ethyl]- typically involves the reaction of glycine with bis(2-aminoethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Glycine+Bis(2-aminoethyl)amine→Glycine, N-[2-[bis(2-aminoethyl)amino]ethyl]-
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized to achieve high yields and purity of the product. The reaction is typically carried out in a solvent such as water or ethanol, and the product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Glycine, N-[2-[bis(2-aminoethyl)amino]ethyl]- can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can also be reduced under appropriate conditions to yield reduced derivatives.
Substitution: Substitution reactions involving the amino groups can lead to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Glycine, N-[2-[bis(2-aminoethyl)amino]ethyl]- is used as a building block in the synthesis of complex molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is used to study protein interactions and enzyme activities. It is also used in the development of biomaterials and drug delivery systems.
Medicine: The compound has potential applications in the development of therapeutic agents. It is used in the design of drugs targeting specific enzymes and receptors.
Industry: In the industrial sector, Glycine, N-[2-[bis(2-aminoethyl)amino]ethyl]- is used in the production of polymers, coatings, and adhesives. It is also used in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of Glycine, N-[2-[bis(2-aminoethyl)amino]ethyl]- involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of amino groups allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their function.
Comparison with Similar Compounds
- N,N-Bis(2-aminoethyl)glycine
- Diethylenetriaminepentaacetic acid
- Ethylenediamine-N,N’-diacetic acid
Uniqueness: Glycine, N-[2-[bis(2-aminoethyl)amino]ethyl]- is unique due to its specific structure, which allows it to interact with a wide range of molecular targets
Properties
CAS No. |
112013-58-8 |
|---|---|
Molecular Formula |
C8H20N4O2 |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
2-[2-[bis(2-aminoethyl)amino]ethylamino]acetic acid |
InChI |
InChI=1S/C8H20N4O2/c9-1-4-12(5-2-10)6-3-11-7-8(13)14/h11H,1-7,9-10H2,(H,13,14) |
InChI Key |
XOQUGCIJQMPKHM-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(CCN)CCNCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-butyl-N-[2-[2-[2-(dibutylamino)ethoxy]ethoxy]ethyl]butan-1-amine](/img/structure/B14311574.png)
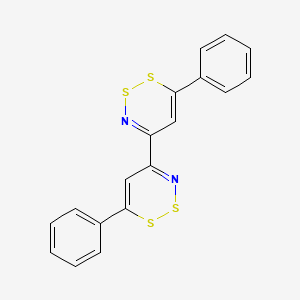

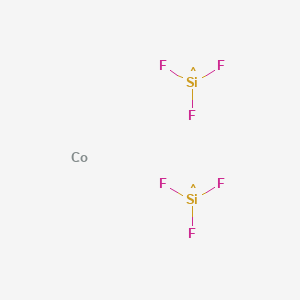
![4-Nitrophenyl 2-[(benzyloxy)imino]butanoate](/img/structure/B14311605.png)
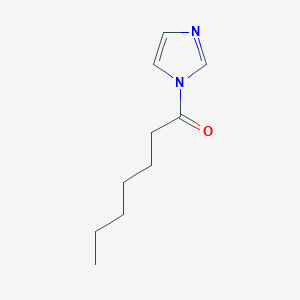
![{3-[1-(5-Amino-1,2-oxazol-3-yl)ethyl]phenyl}(phenyl)methanone](/img/structure/B14311624.png)

![4-(Chloromethyl)-1,2-bis[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14311638.png)
![4-[(2-Chloroethyl)(methyl)amino]-3-methylbenzaldehyde](/img/structure/B14311639.png)
